Differentiation in Physicochemical Profile: Impact on Reaction Solubility and Purification
The compound's specific substitution pattern results in a distinct lipophilicity profile compared to its non-acetylated precursor and the corresponding free acid. This directly impacts its solubility in organic solvents versus aqueous media, a critical parameter for efficient extraction and purification during synthesis. The calculated XLogP3-AA for Methyl 1-acetylpiperidine-4-carboxylate is 0.1, which is markedly different from that of its less lipophilic acid analog, 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6). This difference quantifies the compound's altered solubility behavior [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 1-Acetylpiperidine-4-carboxylic acid: Not reported, but the presence of a free carboxylic acid group substantially lowers logP (more hydrophilic) |
| Quantified Difference | XLogP3-AA for target compound is 0.1; the free acid analog is significantly more polar, favoring aqueous phase partitioning. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
This specific lipophilicity profile dictates the compound's behavior in liquid-liquid extractions and chromatographic separations, a key consideration for high-purity isolations in multi-step synthetic routes.
- [1] PubChem. (2025). Methyl 1-acetylpiperidine-4-carboxylate. Compound Summary, CID 5182383. Computed Descriptors, XLogP3-AA. View Source
